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Compound of Interest

Compound Name:
2,3-dihydro-1H-indene-2-

carboxylic acid

Cat. No.: B184246 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectral data for positional isomers of 2,3-

dihydro-1H-indene-carboxylic acid, a key structural motif in various pharmacologically active

compounds. Understanding the distinct spectroscopic signatures of these isomers is crucial for

unambiguous identification, purity assessment, and structural elucidation in synthetic chemistry

and drug discovery. This document summarizes available ¹H NMR, ¹³C NMR, FT-IR, and mass

spectrometry data, outlines general experimental protocols, and presents a logical workflow for

spectral analysis.

Spectral Data Comparison
The following tables summarize the key spectral data for the 1-carboxylic acid, 2-carboxylic

acid, and 4-carboxylic acid isomers of 2,3-dihydro-1H-indene. Data for the 5-carboxylic acid

isomer is not readily available in the searched databases.

Table 1: ¹H NMR Spectral Data (ppm)
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Protons
1-Carboxylic Acid
Isomer

2-Carboxylic Acid
Isomer

4-Carboxylic Acid
Isomer

Aromatic CH 7.1 - 7.5 (m, 4H) ~7.1 - 7.3 (m, 4H) 7.2 - 7.8 (m, 3H)

CH-COOH 4.0 (t, 1H) 3.3 - 3.5 (m, 1H) -

CH₂ (benzylic) 2.9 - 3.1 (m, 2H) 3.0 - 3.3 (m, 4H)
2.9 (t, 2H) & 2.6 (t,

2H)

CH₂ (aliphatic) 2.2 - 2.5 (m, 2H) - 2.0 - 2.2 (m, 2H)

COOH > 12.0 (s, 1H) > 12.0 (s, 1H) > 12.0 (s, 1H)

Table 2: ¹³C NMR Spectral Data (ppm)

Carbon
1-Carboxylic Acid
Isomer

2-Carboxylic Acid
Isomer

4-Carboxylic Acid
Isomer

COOH ~180 ~180 ~170

Aromatic C

(quaternary)
~144, ~141 ~140 ~145, ~135, ~130

Aromatic CH
~128, ~127, ~125,

~124
~127, ~125 ~130, ~128, ~125

CH-COOH ~45 ~45 -

CH₂ (benzylic) ~31, ~30 ~35 ~32, ~30

CH₂ (aliphatic) ~25 - ~23

Table 3: FT-IR Spectral Data (cm⁻¹)
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Functional Group
1-Carboxylic Acid
Isomer

2-Carboxylic Acid
Isomer

4-Carboxylic Acid
Isomer

O-H stretch (acid) 2500-3300 (broad) 2500-3300 (broad) 2500-3300 (broad)

C-H stretch (aromatic) ~3000-3100 ~3000-3100 ~3000-3100

C-H stretch (aliphatic) ~2800-3000 ~2800-3000 ~2800-3000

C=O stretch (acid) ~1700 ~1700 ~1680

C=C stretch

(aromatic)
~1450-1600 ~1450-1600 ~1450-1600

Table 4: Mass Spectrometry Data (m/z)

Ion
1-Carboxylic Acid
Isomer

2-Carboxylic Acid
Isomer

4-Carboxylic Acid
Isomer

[M]⁺ 162 162 162

[M-COOH]⁺ 117 117 117

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a

good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to

tetramethylsilane (TMS) as an internal standard (0 ppm).
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¹³C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify

the spectrum to single lines for each unique carbon atom. A larger number of scans is

usually required due to the lower natural abundance of the ¹³C isotope. Chemical shifts are

reported in ppm relative to the solvent peak, which is referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is

finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using

an agate mortar and pestle.[1] The mixture is then pressed into a thin, transparent pellet

using a hydraulic press.[1]

Instrument: An FT-IR spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The

KBr pellet containing the sample is then placed in the sample holder, and the spectrum is

recorded. The data is typically presented as transmittance or absorbance versus

wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography (GC-MS).

Ionization: Electron Ionization (EI) is a common method for this type of molecule, where the

sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization

and fragmentation.[2]

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The abundance of each ion is measured, and the data is presented as a mass

spectrum, which is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comparative analysis of the spectral

data of 2,3-dihydro-1H-indene-carboxylic acid isomers.
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Workflow for Comparative Spectral Analysis of Isomers
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Caption: Logical workflow for isomer analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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